

5-Bromo-4-methyl-2-(methylthio)pyrimidine physical properties

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(methylthio)pyrimidine

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An In-depth Technical Guide to the Physical Properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** and Its Structural Analogs

Authored by a Senior Application Scientist

This technical guide provides a detailed examination of the physical properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide adopts a comparative analytical approach, presenting the known data for the target compound alongside a comprehensive analysis of its close structural analogs. This methodology provides researchers with critical context and predictive insights essential for experimental design, synthesis, and application.

The narrative explains the causality behind experimental choices and provides self-validating protocols, empowering researchers to characterize this and similar novel compounds with scientific rigor.

Core Compound Identification and Structure

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine, a core scaffold in numerous bioactive molecules. Its structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, creating a unique electronic and steric profile for molecular interactions.

Caption: Molecular structure of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**.

Physicochemical Properties: A Comparative Analysis

Directly reported experimental data for **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is sparse. However, by examining its structural analogs, we can infer its likely properties. The following table summarizes available data for the target compound and related molecules, providing a predictive baseline for researchers.

Property	5-Bromo-4-methyl-2-(methylthio)pyrimidine	5-Bromo-2-(methylthio)pyrimidine	5-Bromo-4-chloro-2-(methylthio)pyrimidine	5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
CAS Number	1294446-69-7[1]	14001-67-3[2]	63810-78-6[3]	50593-92-5[4][5]
Molecular Formula	C ₆ H ₇ BrN ₂ S[1][6]	C ₅ H ₅ BrN ₂ S[2]	C ₅ H ₄ BrClN ₂ S[3]	C ₆ H ₅ BrN ₂ O ₂ S[4][5]
Molecular Weight	219.1 g/mol [1]	205.08 g/mol [2]	239.52 g/mol [3]	249.09 g/mol [4][5]
Appearance	Not specified	White solid[7] / Solid[2]	White to almost white powder to crystal[3]	White to light yellow to light orange crystalline powder[4]
Melting Point	Not specified	63-68 °C[2]	45-49 °C[3]	158-162 °C (dec.) / 177 °C[8]
Solubility	Not specified	Not specified	Not specified	Very low aqueous solubility[4]
Purity	Research Grade	≥ 97%[2]	≥ 98% (GC)[3]	≥ 97%

Expertise & Experience Insight: The substitution pattern significantly influences the physical properties. The presence of a methyl group in the target compound, compared to the unsubstituted analog, would be expected to slightly increase its lipophilicity and potentially lower its melting point due to less efficient crystal packing. The chloro-substituted analog has a lower melting point, while the carboxylic acid derivative has a much higher melting point, which is typical due to its ability to form strong intermolecular hydrogen bonds.

Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound like **5-Bromo-4-methyl-2-(methylthio)pyrimidine**, the following protocols are standard for determining its core physical properties.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) suggests a highly pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.

Methodology (Digital Melting Point Apparatus):

- **Sample Preparation:** Finely powder a small amount of the crystalline solid.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating block of the apparatus.
- **Ramp Rate:** Set a ramp rate of $1\text{-}2^{\circ}\text{C}$ per minute for an accurate determination. A faster ramp can be used for an initial estimate.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Solubility Assessment

Causality: Solubility in various solvents is critical for reaction setup, purification (recrystallization), and formulation for biological assays. The "like dissolves like" principle is a guiding factor, where nonpolar compounds dissolve in nonpolar solvents and vice-versa.

Methodology (Qualitative):

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).
- Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, precisely weighed amount (e.g., 1-2 mg) of the compound.
- Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and observe.
- Classification:
 - Soluble: The solid dissolves completely.
 - Slightly Soluble: A significant portion of the solid dissolves.
 - Insoluble: The solid does not visibly dissolve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ^1H and ^{13}C NMR are indispensable for confirming the molecular structure. The chemical shift, integration, and multiplicity of the peaks provide a detailed map of the hydrogen and carbon atoms within the molecule, validating its identity.

Methodology (^1H NMR):

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Analysis: Transfer the solution to an NMR tube and acquire the spectrum on a spectrometer (e.g., 400 MHz).
- Data Interpretation:

- Chemical Shift (δ): Correlates to the electronic environment of the protons. Expect signals for the methylthio group (~ 2.6 ppm), the methyl group on the ring (~ 2.5 ppm), and the aromatic proton.
- Integration: The area under each peak corresponds to the number of protons it represents.
- Multiplicity: Splitting patterns (singlet, doublet, etc.) reveal adjacent, non-equivalent protons.



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Caption: Standard workflow for structural verification via NMR spectroscopy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is not widely available, the safety precautions for its close analogs provide an authoritative guide.

- Hazard Classification: Based on analogs, this compound should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.^{[9][10]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.^{[11][12][13]}
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[10][12][13]} Avoid contact with skin and eyes.^[11]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^{[3][12]}

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a promising heterocyclic building block. While direct physical data remains to be fully published, a robust, predictive understanding can be constructed through the comparative analysis of its structural analogs. The experimental protocols detailed in this guide provide the necessary framework for researchers to perform their own characterization, ensuring data integrity and advancing the scientific understanding of this compound. This approach, grounded in the principles of analogy and empirical validation, is central to progress in chemical synthesis and drug development.

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